1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is a chemical compound characterized by a cyclohexanamine moiety linked to a 1,2,4-oxadiazole ring that is substituted with a phenyl group. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with the oxadiazole ring, including antimicrobial and anticancer properties. The compound's IUPAC name is 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine hydrochloride, and it has a CAS number of 1239785-99-9 .
The compound falls under the category of oxadiazole derivatives, which are known for their diverse biological activities. It can be classified as an organic heterocyclic compound due to its oxadiazole ring structure and as an amine due to the presence of the cyclohexanamine group.
The synthesis of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at room temperature. This method has been optimized for yield and purity .
The reaction conditions can be carefully controlled to enhance product formation. For instance, varying the concentration of sodium hydroxide or adjusting the temperature can significantly impact the reaction efficiency. Additionally, continuous flow reactors may be employed in industrial settings to improve scalability and reduce environmental impact through green chemistry principles .
The molecular formula of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine is C14H17N3O. The structure consists of:
The molar mass of this compound is approximately 243.3 g/mol. Its predicted density is about 1.152 g/cm³, and it exhibits a boiling point around 398.8 °C .
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine can undergo various chemical reactions:
The choice of reagents and conditions directly influences the major products formed from these reactions. For example:
The mechanism of action for 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine involves its interaction with biological targets through the oxadiazole ring acting as a hydrogen bond acceptor. This interaction can modulate enzyme activity and receptor function, leading to potential therapeutic effects such as antimicrobial and anticancer activities .
Key physical properties include:
This compound integrates two pharmacologically significant moieties: a 1,2,4-oxadiazole ring and a cyclohexylamine group. The 1,2,4-oxadiazole is a five-membered heterocycle featuring oxygen (O) at position 1 and nitrogen atoms (N) at positions 2 and 4. The phenyl group at the C3 position enhances aromatic interactions, while the cyclohexylamine at C5 introduces aliphatic flexibility and basicity. This hybrid structure enables dual functionality: the oxadiazole acts as a bioisostere for ester or amide groups, improving metabolic stability, while the cyclohexylamine serves as a conformational constraint that may enhance target binding [1] [9].
Table 1: Structural Features of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine
| Component | Role/Property | Structural Impact |
|---|---|---|
| 1,2,4-Oxadiazole ring | Bioisostere for carboxylic acids/esters | Improves metabolic stability and membrane permeability |
| Phenyl group (C3) | Aromatic pharmacophore | Facilitates π-π stacking with biological targets |
| Cyclohexylamine (C5) | Aliphatic amine with conformational flexibility | Enhances solubility and provides protonation site for salt formation |
| C5-substitution | Linkage point between heterocycle and cyclohexylamine | Modulates electronic properties and steric bulk |
Systematic IUPAC nomenclature designates it as 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine, with a molecular formula of C₁₄H₁₇N₃O. Key physicochemical properties include moderate lipophilicity (predicted LogP ~2.5) and a basic pKa (~9.5) due to the cyclohexylamine group, influencing its biodistribution [3].
1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger but remained pharmacologically unexplored until the 1940s, when oxolamine emerged as the first therapeutic agent (a cough suppressant) leveraging this scaffold [1]. The 2000s witnessed accelerated interest, with 1,2,4-oxadiazoles incorporated into drugs spanning antiviral (Pleconaril), muscle dystrophy (Ataluren), and gastrointestinal (Proxazole) therapies. This resurgence was driven by the ring’s metabolic resistance—attributed to nitrogen/oxygen electronegativity—and synthetic versatility [1].
Synthetic methodologies have evolved from classical approaches (e.g., cyclization of amidoximes with carboxylic acids) to innovative strategies:
These advances enabled efficient derivatization, positioning 1,2,4-oxadiazoles as "privileged scaffolds" in medicinal chemistry.
Cyclohexylamine’s rigid aliphatic ring confers distinct advantages: (1) it mimics chair conformations of bioactive molecules; (2) enhances lipid solubility without excessive hydrophobicity; and (3) provides a site for salt formation, improving bioavailability. In oxadiazole hybrids, this moiety has been linked to diverse activities:
Table 2: Pharmacological Applications of Related Oxadiazole-Cyclohexylamine Scaffolds
| Activity | Example Compound | Key Findings | Source |
|---|---|---|---|
| Antidepressant | 3,4-Dihydroquinolin-2(1H)-one-oxadiazole | NMDA receptor antagonism; reduced immobility in forced swim tests | [1] |
| Antifungal | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenol | MIC = 4000 µg/mL against Rhizopus oryzae | [7] |
| Anti-inflammatory | POPA | 49.5% inhibition of acetic acid-induced writhing (300 mg/kg, oral) | [6] |
| Antitumor | β-Carboline-oxadiazole Mannich bases | Activity against 8 cancer cell lines (GI₅₀ <100 μΜ) | [5] |
| Antibacterial | Oxadiazole-chalcone hybrids | Superior to vancomycin against S. aureus and E. coli | [8] |
For 1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexanamine specifically, the cyclohexylamine’s role may include target engagement (e.g., binding G-protein-coupled receptors) and optimizing pharmacokinetics by balancing solubility and membrane penetration [1] [9].
Despite progress, critical gaps exist regarding this specific hybrid:
Future research should prioritize:
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: